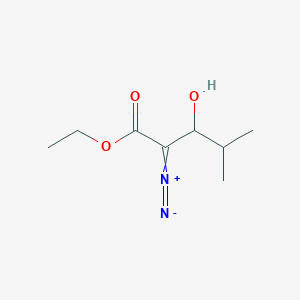![molecular formula C16H14I3NO3 B14681912 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine CAS No. 37642-60-7](/img/structure/B14681912.png)
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine is a complex organic compound with significant applications in various scientific fields It is characterized by its unique structure, which includes multiple iodine atoms and a phenylalanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine typically involves multiple steps, including iodination and coupling reactions. One common method involves the iodination of a phenylalanine derivative, followed by coupling with a hydroxy-iodophenyl compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing advanced reactors and purification systems. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and specific solvents like dimethyl sulfoxide (DMSO) for facilitating reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-iodophenylalanine: Lacks the additional iodine atoms, resulting in different chemical properties and biological activities.
3,5-Diiodo-L-tyrosine: Similar structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine is unique due to its multiple iodine atoms and specific structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
37642-60-7 |
|---|---|
Fórmula molecular |
C16H14I3NO3 |
Peso molecular |
649.00 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[(4-hydroxy-3-iodophenyl)methyl]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H14I3NO3/c17-11-5-9(7-14(20)16(22)23)6-12(18)10(11)3-8-1-2-15(21)13(19)4-8/h1-2,4-6,14,21H,3,7,20H2,(H,22,23)/t14-/m0/s1 |
Clave InChI |
DSBHIDNJTDGVEL-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1CC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O |
SMILES canónico |
C1=CC(=C(C=C1CC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


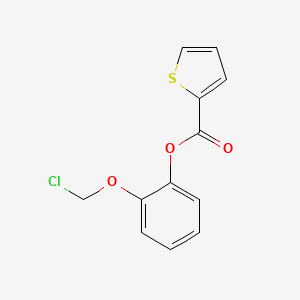



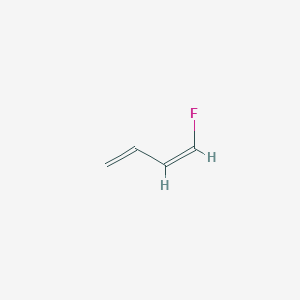
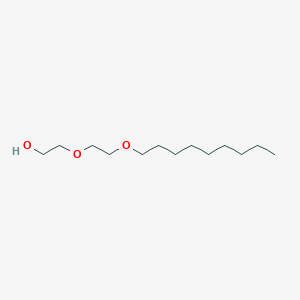
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)

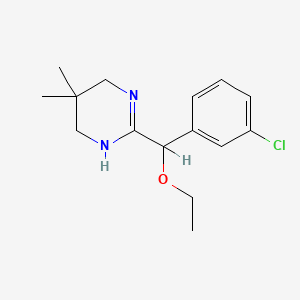
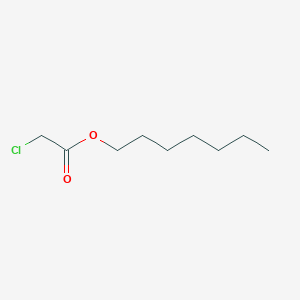
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)

